molecular formula C9H18O5S B096426 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol CAS No. 19165-11-8

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B096426
CAS RN: 19165-11-8
M. Wt: 238.3 g/mol
InChI Key: BPHPUYQFMNQIOC-ZEBDFXRSSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol is a chiral molecule that appears to be a derivative of a tetrahydropyran with multiple stereocenters. The presence of hydroxymethyl and isopropylthio substituents indicates that it is a functionalized molecule, likely with applications in synthetic organic chemistry or as a building block for more complex molecules.

Synthesis Analysis

While the provided data does not include a direct synthesis of the compound , it does provide insight into the synthesis of structurally related compounds. For instance, the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol is achieved through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products . This suggests that a similar approach could potentially be adapted for the synthesis of the compound , taking into account the different substituents and stereochemistry.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by its tetrahydropyran ring, a six-membered oxygen-containing ring, which is a common motif in many natural products and synthetic compounds. The stereochemistry is crucial for the molecule's properties and interactions. The compound's chiral centers at positions 2, 3, 4, 5, and 6 define its three-dimensional conformation, which would be essential for its biological activity or chemical reactivity.

Chemical Reactions Analysis

The functional groups present in the compound, such as the hydroxymethyl and isopropylthio groups, would be reactive sites for further chemical transformations. These could include oxidation-reduction reactions, nucleophilic substitutions, or conjugate additions, depending on the reaction conditions and the presence of other reactive groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple hydroxyl groups could result in high solubility in polar solvents, while the isopropylthio group could add lipophilic character. The compound's melting point, boiling point, and stability would depend on the intermolecular forces, such as hydrogen bonding, that are present due to the hydroxyl groups. The compound's optical activity would be significant due to its chiral centers, and this could be analyzed using techniques such as polarimetry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis Approaches : Various methods have been developed for synthesizing similar compounds, highlighting the chemical flexibility and potential for diverse applications of this class of compounds. For instance, Liu et al. (2008) developed a method for synthesizing a related compound, emphasizing the avoidance of undesired isomers during preparation (Liu, Li, Lu, & Miao, 2008).

  • Structural Analysis and Crystallography : Studies such as that by Liu et al. (2012) on trehalose dihydrate isolated from Tremella fuciformis provide insights into the crystal structure of related compounds, which could be pivotal for understanding their properties and potential applications (Liu, Yan, Song, Gou, & Chen, 2012).

  • Catalysis and Green Chemistry : The utilization of related compounds in catalysis, as explored by Aghazadeh and Nikpassand (2019), suggests potential applications in environmentally friendly synthesis processes (Aghazadeh & Nikpassand, 2019).

  • Solubility Studies : Research by Zhang, Guo, and Ji (2014) on the solubility of similar compounds in various solvents is crucial for understanding their behavior in different environments, which is essential for various industrial and research applications (Zhang, Guo, & Ji, 2014).

  • Biological Activity : Studies such as those on bergenin monohydrate, a compound with a similar structural framework, provide insight into potential biological activities. Ye, Sun, and Pan (2004) found that bergenin monohydrate has antiasthmatic, antitussive, anti-inflammatory, antifungal, anti-HIV, and antihepatotoxic activities, suggesting possible biological roles for similar compounds (Ye, Sun, & Pan, 2004).

  • New Compound Synthesis : The synthesis of novel compounds using related structures, as demonstrated by Mohammed, Kadhum, Mohammed, and Al Reka (2020), showcases the potential for creating new molecules with unique properties and applications (Mohammed, Kadhum, Mohammed, & Al Reka, 2020).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPUYQFMNQIOC-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

19165-11-8
Record name 19165-11-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

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